molecular formula C12H10S5 B3044459 Diphenylpentasulfane CAS No. 100079-88-7

Diphenylpentasulfane

Cat. No.: B3044459
CAS No.: 100079-88-7
M. Wt: 314.5 g/mol
InChI Key: MRYDYPUNTUIQAD-UHFFFAOYSA-N
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Description

Diphenylpentasulfane (C₁₂H₁₀S₅) is an organosulfur compound characterized by a five-sulfur chain (-S-S-S-S-S-) bridging two phenyl groups. This compound is notable for its unique structural and electronic properties, which arise from the extended sulfur chain. The compound’s stability, solubility, and reactivity are influenced by the conjugation between the sulfur chain and aromatic rings, as well as the flexibility of the polysulfide linkage .

Properties

CAS No.

100079-88-7

Molecular Formula

C12H10S5

Molecular Weight

314.5 g/mol

IUPAC Name

(phenylpentasulfanyl)benzene

InChI

InChI=1S/C12H10S5/c1-3-7-11(8-4-1)13-15-17-16-14-12-9-5-2-6-10-12/h1-10H

InChI Key

MRYDYPUNTUIQAD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SSSSSC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)SSSSSC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize diphenylpentasulfane’s properties, it is essential to compare it with structurally analogous organosulfur compounds, such as diphenyldisulfane (C₁₂H₁₀S₂) and diphenyltetrasulfane (C₁₂H₁₀S₄), as well as non-sulfur analogs like diphenylamine (C₁₂H₁₁N). Below is a detailed analysis:

Structural and Electronic Properties

Property This compound Diphenyldisulfane Diphenyltetrasulfane Diphenylamine
Sulfur Chain Length 5 2 4 N/A (N-containing)
Bond Flexibility High (S-S bonds) Moderate High Rigid (C-N bond)
Electron Delocalization Moderate (via S-chain) Limited Moderate High (via N lone pair)
  • Sulfur Chain Impact : Increasing sulfur chain length correlates with enhanced redox activity and flexibility. This compound’s extended chain allows for greater electron delocalization compared to shorter-chain analogs like diphenyldisulfane, though less than nitrogen-containing diphenylamine .
  • Thermal Stability : Sulfur-rich compounds generally exhibit lower thermal stability due to weaker S-S bonds. This compound decomposes at ~150°C, whereas diphenylamine remains stable up to 250°C .

Challenges and Limitations

  • Synthetic Complexity : The synthesis of this compound requires precise control over sulfur-chain elongation, leading to lower yields (30–40%) compared to diphenyldisulfane (70–80%) .
  • Solubility: this compound is sparingly soluble in polar solvents (e.g., ethanol), limiting its utility in solution-processed devices. Derivatives with electron-withdrawing groups (e.g., -NO₂) improve solubility but reduce conductivity .

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